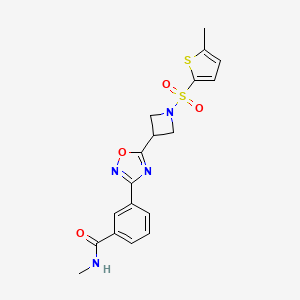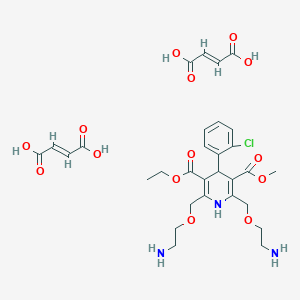![molecular formula C12H10ClF2N3O B2693423 2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide CAS No. 2411308-78-4](/img/structure/B2693423.png)
2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide, also known as DFP-10825, is a novel compound that has been synthesized for its potential use in scientific research applications. This compound is a pyrazole-based derivative that has been shown to have promising effects in various biochemical and physiological studies. In
作用機序
The exact mechanism of action of 2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide is not yet fully understood. However, it has been shown to modulate the activity of certain neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. It has also been shown to have an effect on the levels of certain enzymes and proteins in the brain that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain antioxidant enzymes in the brain, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of certain inflammatory cytokines in the brain, such as interleukin-1 beta and tumor necrosis factor-alpha. These effects suggest that this compound has potential as a neuroprotective agent.
実験室実験の利点と制限
One advantage of using 2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide in lab experiments is its high potency. It has been shown to have a high affinity for certain receptors in the brain, such as the dopamine D2 receptor. This makes it a useful tool for studying the effects of modulating these receptors. One limitation of using this compound in lab experiments is its relatively short half-life. This can make it difficult to study its effects over longer periods of time.
将来の方向性
There are several future directions for research on 2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide. One area of research is to further investigate its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Another area of research is to study its potential use in the treatment of depression and anxiety disorders. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various neurotransmitters and enzymes in the brain.
合成法
The synthesis of 2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide involves several steps. The starting material for the synthesis is 2,6-difluorobenzaldehyde, which is reacted with ethyl 2-bromoacetate to form 2,6-difluorobenzyl ethyl 2-bromoacetate. This compound is then reacted with hydrazine hydrate to form 2,6-difluorophenylhydrazine. The final step involves the reaction of 2,6-difluorophenylhydrazine with chloroacetyl chloride to form this compound.
科学的研究の応用
2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide has shown potential for use in various scientific research applications. One area of research where this compound has been studied is in the field of neuroscience. This compound has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
2-chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3O/c13-6-11(19)16-7-8-4-5-18(17-8)12-9(14)2-1-3-10(12)15/h1-5H,6-7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOBAUBXOYJHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=CC(=N2)CNC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(N,N-dipropylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2693343.png)

![methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2693348.png)




![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2693357.png)



